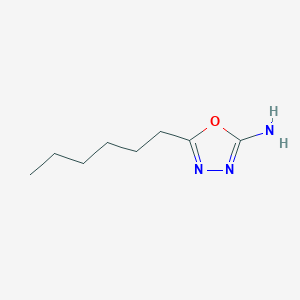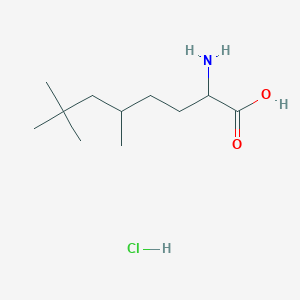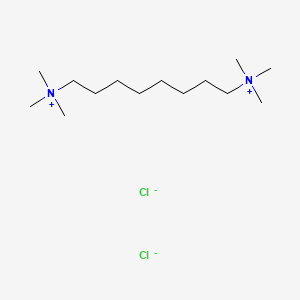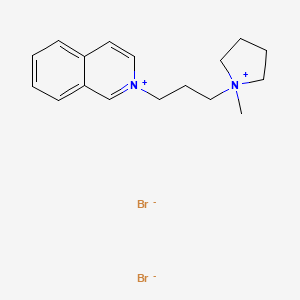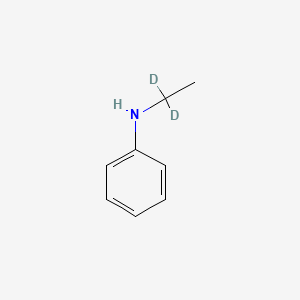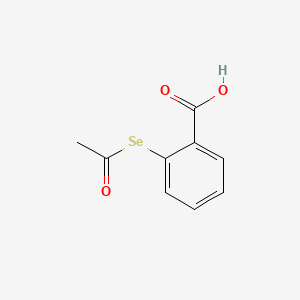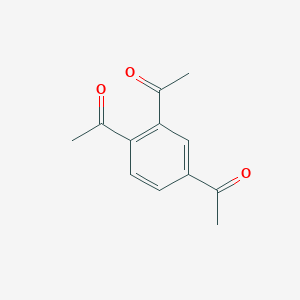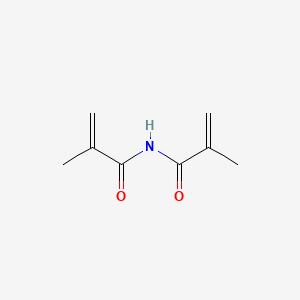
Pyridoxine 4,5-dicaprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 4,5-dicaprylate typically involves the esterification of pyridoxine with caprylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine 4,5-dicaprylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pyridoxine and caprylic acid.
Oxidation: The hydroxyl groups in pyridoxine can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: Pyridoxine and caprylic acid.
Oxidation: Pyridoxal or pyridoxamine derivatives.
Substitution: Various substituted pyridoxine derivatives.
Scientific Research Applications
Pyridoxine 4,5-dicaprylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in treating vitamin B6 deficiency and its use in drug formulations.
Mechanism of Action
The mechanism of action of pyridoxine 4,5-dicaprylate is primarily related to its role as a derivative of pyridoxine. Pyridoxine is converted to pyridoxal 5’-phosphate in the body, which acts as a coenzyme in various biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitters, and lipids. This compound is believed to exert similar effects by releasing pyridoxine upon hydrolysis .
Comparison with Similar Compounds
- Pyridoxine 3,4-dicaprylate
- Pyridoxine 3,4-dipalmitate
- Pyridoxal 5’-phosphate
Comparison: Pyridoxine 4,5-dicaprylate is unique due to its specific esterification at the 4 and 5 positions, which may confer different physicochemical properties compared to other derivatives. For example, pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate have ester groups at different positions, which can affect their solubility, stability, and biological activity. Pyridoxal 5’-phosphate, on the other hand, is the active coenzyme form of pyridoxine and plays a direct role in enzymatic reactions .
Properties
CAS No. |
749-99-5 |
|---|---|
Molecular Formula |
C24H39NO5 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate |
InChI |
InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3 |
InChI Key |
IVCPRWHRGQGMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


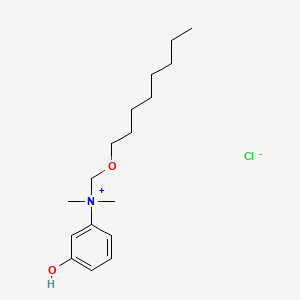
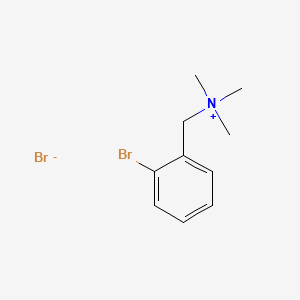
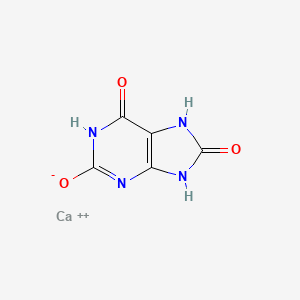

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
